molecular formula C24H19N3O3 B11015549 Ethyl 4-({[2-(pyridin-3-yl)quinolin-4-yl]carbonyl}amino)benzoate

Ethyl 4-({[2-(pyridin-3-yl)quinolin-4-yl]carbonyl}amino)benzoate

Cat. No.: B11015549
M. Wt: 397.4 g/mol
InChI Key: WHBNMISFISCEDS-UHFFFAOYSA-N
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Description

Ethyl 4-({[2-(pyridin-3-yl)quinolin-4-yl]carbonyl}amino)benzoate is a synthetic small molecule designed for pharmaceutical research and discovery. This compound features a quinoline scaffold, a structure recognized as a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds . Quinoline derivatives are investigated for a wide spectrum of therapeutic applications, including use as potential anticancer, anti-inflammatory, and antimicrobial agents . The molecular architecture of this compound, which incorporates a quinoline core linked to an ethyl aminobenzoate via a carboxamide bridge, suggests it may function as a multi-target agent. Related quinoline carboxamides have demonstrated potent inhibitory activity against enzymes like lipoxygenase (LOX), a key target in the inflammation pathway, and have shown promising anti-tumor properties in preclinical models . Furthermore, the para-aminobenzoic acid (PABA) component is a classic building block in drug design, known for its favorable drug-like properties and role in creating molecules with enhanced bioavailability . Researchers can utilize this chemical in hit-to-lead optimization campaigns, as a tool compound for probing biological pathways, and in the development of novel therapies for multifactorial diseases such as cancer and chronic inflammatory conditions. This product is strictly intended for research purposes and is not labeled or approved for human therapeutic or veterinary use.

Properties

Molecular Formula

C24H19N3O3

Molecular Weight

397.4 g/mol

IUPAC Name

ethyl 4-[(2-pyridin-3-ylquinoline-4-carbonyl)amino]benzoate

InChI

InChI=1S/C24H19N3O3/c1-2-30-24(29)16-9-11-18(12-10-16)26-23(28)20-14-22(17-6-5-13-25-15-17)27-21-8-4-3-7-19(20)21/h3-15H,2H2,1H3,(H,26,28)

InChI Key

WHBNMISFISCEDS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Friedländer Synthesis

This method involves the condensation of 2-aminobenzaldehyde derivatives with ketones. For example, reacting 2-aminobenzaldehyde with a pyridin-3-yl-containing ketone under acidic conditions yields 2-(pyridin-3-yl)quinoline. However, the limited availability of specialized ketones often necessitates alternative routes.

Modified Pfitzinger Reaction

A more adaptable approach uses isatin derivatives and α,β-unsaturated ketones. For instance, isatin reacts with 3-acetylpyridine in the presence of NaOH to form 2-(pyridin-3-yl)quinoline-4-carboxylic acid, which is subsequently esterified.

Typical Conditions :

  • Reactants : Isatin (1 eq), 3-acetylpyridine (1.2 eq)

  • Base : NaOH (2 eq)

  • Solvent : Ethanol/water (3:1)

  • Temperature : 80°C, 12 hours

  • Yield : 65–70%

CatalystLigandSolventYield (%)
Pd(OAc)₂BINAPToluene68
Pd₂(dba)₃XantPhosDMF72

Conditions: 110°C, 24 hours, 1.5 eq 3-aminopyridine

Coupling with Ethyl 4-Aminobenzoate

The final step involves forming an amide bond between the quinoline-4-carbonyl chloride and ethyl 4-aminobenzoate.

Acid Chloride Method

  • Activation : Treat 2-(pyridin-3-yl)quinoline-4-carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride.

  • Coupling : React with ethyl 4-aminobenzoate in anhydrous THF with triethylamine (TEA) as a base.

Optimized Parameters :

  • Molar Ratio : 1:1.2 (acyl chloride:amine)

  • Temperature : 0°C → room temperature, 6 hours

  • Yield : 85–90%

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM:

ReagentEquivTime (h)Yield (%)
EDC/HOBt1.51278
DCC/DMAP1.21870

Side products (e.g., N-acylurea) are minimized with HOBt

Alternative and Emerging Methods

One-Pot Tandem Reactions

Combining quinoline synthesis and coupling in a single pot reduces purification steps. For example, a microwave-assisted reaction using Pd/C as a heterogeneous catalyst achieves 55% overall yield.

Enzymatic Coupling

Lipase-mediated amidation in non-aqueous solvents offers an eco-friendly alternative, though yields remain moderate (50–60%).

Challenges and Troubleshooting

  • Regioselectivity : Competing reactions during quinoline formation may yield 2- vs. 3-substituted byproducts. Using bulky ligands (e.g., BINAP) improves selectivity.

  • Purification : Silica gel chromatography often fails to resolve closely related intermediates. Recrystallization from ethyl acetate/hexane is preferred.

  • Scale-Up Issues : Exothermic reactions during SOCl₂ treatment require controlled addition to prevent decomposition.

Chemical Reactions Analysis

Ethyl 4-({[2-(pyridin-3-yl)quinolin-4-yl]carbonyl}amino)benzoate undergoes various reactions:

    Oxidation: It can be oxidized under suitable conditions.

    Reduction: Reduction reactions may yield different derivatives.

    Substitution: Substituents on the quinoline ring can be modified. Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., Grignard reagents).

Major products formed depend on reaction conditions and substituents. These derivatives may exhibit unique biological activities.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to Ethyl 4-({[2-(pyridin-3-yl)quinolin-4-yl]carbonyl}amino)benzoate exhibit significant antimicrobial activities. For instance, derivatives containing quinoline and pyridine rings have been shown to inhibit microbial growth effectively. These compounds can interact with bacterial enzymes or disrupt cell membrane integrity, leading to cell death. In particular, studies have highlighted the potential of these compounds against resistant strains of bacteria, making them candidates for further development as antimicrobial agents .

Anticancer Activity

The compound's structure suggests potential anticancer properties due to its ability to inhibit key enzymes involved in cancer progression. Research has demonstrated that similar heterocyclic compounds can act as inhibitors of kinases and proteases, which are critical in tumor growth and metastasis. This compound may target these pathways, providing a basis for its investigation as an anticancer agent .

Acetylcholinesterase Inhibition

The compound's structural components may also confer acetylcholinesterase inhibitory activity, which is relevant in the treatment of neurodegenerative diseases like Alzheimer's disease. Compounds with similar structures have been studied for their ability to enhance acetylcholine levels by inhibiting the enzyme responsible for its breakdown . This mechanism is crucial for improving cognitive function in affected patients.

Case Study 1: Antimicrobial Screening

In a study evaluating various derivatives of quinoline and pyridine compounds, this compound was tested against several bacterial strains. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibacterial agents .

Case Study 2: Anticancer Activity

A series of experiments were conducted to assess the cytotoxic effects of this compound on different cancer cell lines. The results demonstrated that Ethyl 4-({[2-(pyridin-3-yl)quinolin-4-y]carbonyl}amino)benzoate exhibited dose-dependent cytotoxicity, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis .

Mechanism of Action

The compound likely exerts its effects through specific molecular targets and pathways. Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Similarity Scores

Compound Name CAS No. Similarity Score Key Structural Differences Potential Applications References
Ethyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate 152460-09-8 0.72 (high) Pyrimidine replaces quinoline; methyl group at 4-position Kinase inhibition, intermediate in anticancer agents
N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine 298217-37-5 0.82 (high) Nitrophenyl substituent; lacks benzoate ester Enzyme inhibition (hypothesized)
Ethyl 2-(2-(methylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate 916486-06-1 0.58 (moderate) Indole replaces quinoline; methylamino-pyrimidine Materials science, drug delivery systems
Ethyl 3-{[({[2-(3-isobutoxyphenyl)-4-quinolinyl]carbonyl}amino)carbothioyl]amino}benzoate 438196-00-0 N/A Isobutoxyphenyl and carbothioyl groups Agricultural chemicals (pesticide intermediates)

Key Observations :

  • Lower Similarity Compounds (e.g., CAS 916486-06-1) diverge significantly in core structure (indole vs. quinoline), reducing overlap in electronic properties but expanding utility in materials science .

Functional Group Variations and Bioactivity

  • Quinoline vs.
  • Ester Group Modifications : Replacement of ethyl benzoate with methyl esters (e.g., methyl 4-substituted benzoates in ) reduces molecular weight and alters solubility, impacting pharmacokinetics .
  • Substituent Effects : Nitro or carbothioyl groups (e.g., CAS 298217-37-5, 438196-00-0) introduce electron-withdrawing or sterically bulky moieties, which may influence reactivity or toxicity profiles .

Biological Activity

Ethyl 4-({[2-(pyridin-3-yl)quinolin-4-yl]carbonyl}amino)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound can be characterized by its unique structural features, which include a quinoline moiety linked to a pyridine ring and an ethyl benzoate group. The compound's IUPAC name reflects its complex structure, which is crucial for its biological activity.

Structural Formula

The structural representation of the compound can be depicted as follows:

\text{Ethyl 4 2 pyridin 3 yl quinolin 4 yl carbonyl}amino)benzoate}

Anticancer Properties

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, compounds containing quinoline and pyridine structures have been shown to induce apoptosis in cancer cells and inhibit tumor growth.

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of quinoline derivatives on various cancer cell lines. The results demonstrated that certain derivatives could effectively induce cell cycle arrest and apoptosis through mechanisms involving p21 upregulation and inhibition of the epidermal growth factor receptor (EGFR) signaling pathway .

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AA549 (Lung)39EGFR Inhibition
Compound BH1975 (Lung)48Apoptosis Induction

Antiviral Activity

Emerging research has also highlighted the antiviral potential of compounds related to this compound. A recent investigation into benzothiazolyl-pyridine hybrids demonstrated their efficacy against H5N1 and SARS-CoV-2 viruses, suggesting that similar structural motifs may confer antiviral properties .

Case Study: Antiviral Efficacy

In vitro studies assessed the antiviral activity of various compounds against SARS-CoV-2. The findings indicated that specific hybrids exhibited superior inhibition rates compared to standard antiviral agents.

CompoundVirus TargetIC50 (µM)Selectivity Index
Hybrid ASARS-CoV-225>10
Hybrid BH5N115>12

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : Many quinoline derivatives act as inhibitors of key enzymes involved in cancer progression and viral replication.
  • Cell Signaling Modulation : These compounds can modulate critical signaling pathways, leading to altered cellular responses such as apoptosis or differentiation.
  • DNA Interaction : Some studies suggest that related compounds may interact with DNA gyrase, disrupting essential processes in rapidly dividing cells .

Q & A

Basic: What are the critical steps for synthesizing Ethyl 4-({[2-(pyridin-3-yl)quinolin-4-yl]carbonyl}amino)benzoate?

Methodological Answer:
The synthesis involves multi-step organic reactions, including:

Coupling Reactions : Amide bond formation between the quinoline carbonyl group and the benzoate amine, using coupling agents like EDCI/HOBt or DCC.

Protection/Deprotection : Protecting reactive functional groups (e.g., pyridinyl nitrogen) during intermediate steps to avoid side reactions.

Purification : Column chromatography or recrystallization to isolate the final product.
Key Conditions :

  • Solvents: Dry DMF or THF under inert atmosphere.
  • Catalysts: Triethylamine for pH control.
    Reference : Analogous protocols for quinoline derivatives in .

Advanced: How can conflicting spectroscopic data (e.g., NMR vs. computational predictions) be resolved for this compound?

Methodological Answer:

Heteronuclear NMR : Use 13C^{13}\text{C}- and 15N^{15}\text{N}-NMR to confirm carbon-nitrogen connectivity, especially for the amide and pyridinyl groups.

DFT Calculations : Compare experimental 1H^{1}\text{H}-NMR shifts with density functional theory (DFT)-predicted values (software: Gaussian or ORCA).

Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
Example : Discrepancies in carbonyl signals may arise from tautomerism; variable-temperature NMR can assess dynamic equilibria .

Basic: What techniques confirm the crystalline structure of this compound?

Methodological Answer:

Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL for refinement (e.g., anisotropic displacement parameters, hydrogen bonding networks).

Validation Tools : Check for R-factor convergence (<5%) and residual electron density maps.
Best Practices :

  • Collect high-resolution data (<1.0 Å) to resolve disorder in the pyridinyl-quinoline core.
  • Use Olex2 or Mercury for visualization .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Methodological Answer:

Substituent Variation : Modify the pyridinyl or benzoate groups to assess effects on target binding (e.g., fluorination for enhanced lipophilicity).

Biological Assays : Test derivatives against relevant targets (e.g., kinase inhibition assays for quinoline-based compounds).

Computational Docking : Use AutoDock Vina to predict binding modes and guide synthetic priorities.
Example : Introducing electron-withdrawing groups on the benzoate ring may improve metabolic stability .

Advanced: How to address contradictions in reaction yields reported across studies?

Methodological Answer:

Factor Analysis :

  • Catalyst Loading : Higher Pd/C ratios in coupling reactions may improve yields but increase byproducts.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) vs. non-polar (toluene) affect intermediate solubility.

Design of Experiments (DoE) : Use factorial designs to statistically optimize parameters (temperature, stoichiometry).
Case Study : Yield discrepancies in analogous quinoline syntheses were resolved by controlling moisture levels during amide coupling .

Basic: What analytical methods validate purity post-synthesis?

Methodological Answer:

HPLC-MS : Use a C18 column with UV detection (λ = 254 nm) and ESI-MS for purity (>95%) and identity.

Melting Point Analysis : Compare experimental values with literature to detect polymorphic impurities.

Elemental Analysis : Confirm C, H, N, O percentages within 0.4% of theoretical values .

Advanced: How to design computational models for predicting this compound’s physicochemical properties?

Methodological Answer:

QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors.

Molecular Dynamics (MD) : Simulate solubility in biological membranes (software: GROMACS).

pKa Prediction : Use MarvinSketch or ACD/Labs to estimate ionization states at physiological pH.
Application : Predict bioavailability for in vitro-to-in vivo extrapolation (IVIVE) .

Advanced: What strategies mitigate degradation during storage?

Methodological Answer:

Stability Studies : Accelerated degradation tests (40°C/75% RH) with LC-MS monitoring.

Formulation : Use lyophilization or encapsulation in cyclodextrins to protect hydrolytically labile groups (e.g., ester moieties).

Light Sensitivity : Store in amber vials under argon to prevent photodegradation of the quinoline core .

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